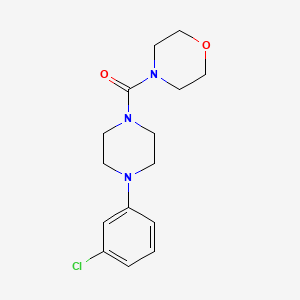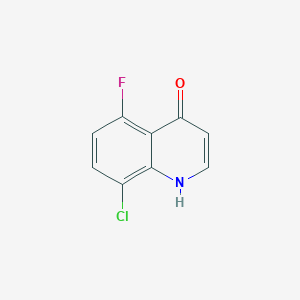
(4-(3-Chlorphenyl)piperazin-1-yl)(morpholino)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is a chemical compound that features a piperazine ring substituted with a 3-chlorophenyl group and a morpholino group attached to a methanone moiety
Wissenschaftliche Forschungsanwendungen
(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies to understand its interactions with biological targets.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
Target of Action
The primary target of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is the 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones, and its inhibition is of interest for the treatment of hormone-related cancers .
Mode of Action
The compound interacts with its target, AKR1C3, by forming a complex . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site, which showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The inhibition of AKR1C3 by (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone affects the biosynthesis of steroid hormones . The downstream effects of this inhibition are still under investigation, but it is believed to have potential therapeutic implications for hormone-related cancers .
Pharmacokinetics
The compound is known to be a solid at room temperature , suggesting that it may be administered orally or intravenously
Result of Action
The result of the action of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is the potent and isoform-selective inhibition of AKR1C3 . This inhibition can disrupt the biosynthesis of steroid hormones, potentially leading to therapeutic effects in hormone-related cancers .
Action Environment
The action, efficacy, and stability of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability The compound’s action and efficacy can also be affected by the physiological environment, such as the pH and presence of other molecules in the body
Biochemische Analyse
Biochemical Properties
(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone has been shown to be a potent and very isoform-selective inhibitor of AKR1C3, an aldo-keto reductase enzyme . This interaction involves the formation of a hydrogen bond between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme .
Cellular Effects
The effects of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone on cells are largely due to its inhibitory action on the AKR1C3 enzyme . This can influence cell function by altering the balance of aldo-keto reductase activity within the cell .
Molecular Mechanism
The molecular mechanism of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone involves binding to the AKR1C3 enzyme and inhibiting its activity . The piperazine bridging unit provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Metabolic Pathways
Its interaction with the AKR1C3 enzyme suggests it may play a role in the metabolism of steroids or other substrates of this enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone typically involves the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)(piperazin-1-yl)methanone: This compound is structurally similar but lacks the morpholino group.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the piperazine moiety and exhibit various biological activities.
Uniqueness
(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is unique due to the presence of both the 3-chlorophenyl and morpholino groups, which contribute to its specific biological activity and selectivity as an enzyme inhibitor. This combination of functional groups enhances its potential as a therapeutic agent compared to similar compounds.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c16-13-2-1-3-14(12-13)17-4-6-18(7-5-17)15(20)19-8-10-21-11-9-19/h1-3,12H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAVARWAJKXANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine](/img/structure/B2422843.png)
![2-(CYCLOPENTYLSULFANYL)-N-{[1-(CYCLOPROPANESULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE](/img/structure/B2422846.png)
![3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2422847.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine](/img/structure/B2422848.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2422852.png)
![8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2422853.png)
![Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2422854.png)
![N-(4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2422855.png)
![N-(3-methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2422856.png)
![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine](/img/structure/B2422858.png)

![4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2422860.png)
![N-[4-chloro-3-(dimethylcarbamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422861.png)
